

# An In-depth Technical Guide to 1-(3-Methylpyridin-2-yl)piperazine

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## Compound of Interest

Compound Name: 1-(3-Methylpyridin-2-yl)piperazine

Cat. No.: B1141975

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This document provides a comprehensive technical overview of **1-(3-Methylpyridin-2-yl)piperazine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide covers its chemical and physical properties, potential synthesis protocols, and known biological activities associated with the broader class of piperazine derivatives.

## Core Chemical and Physical Properties

**1-(3-Methylpyridin-2-yl)piperazine** is a substituted piperazine derivative. The core properties of the compound and its hydrochloride salt are summarized below.

Property	Value	Source
CAS Number	104396-10-3 (Free Base)	<a href="#">[1]</a>
111960-11-3 (Hydrochloride Salt)	<a href="#">[2]</a>	
Molecular Formula	C10H15N3	<a href="#">[2]</a>
Molecular Weight	177.25 g/mol	<a href="#">[2]</a>
Physical Form	Likely a solid at room temperature.	<a href="#">[3]</a>
Purity (Typical)	>95%	<a href="#">[3]</a>
Storage Temperature	Room Temperature	<a href="#">[3]</a>

## Synthesis and Experimental Protocols

The synthesis of arylpiperazines, including **1-(3-Methylpyridin-2-yl)piperazine**, is a well-established process in organic chemistry. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination reaction. This approach allows for the efficient coupling of an aryl halide (in this case, 2-chloro-3-methylpyridine) with piperazine.

## Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes a general procedure for the synthesis of N-arylpiperazines, which can be adapted for **1-(3-Methylpyridin-2-yl)piperazine**.

Materials:

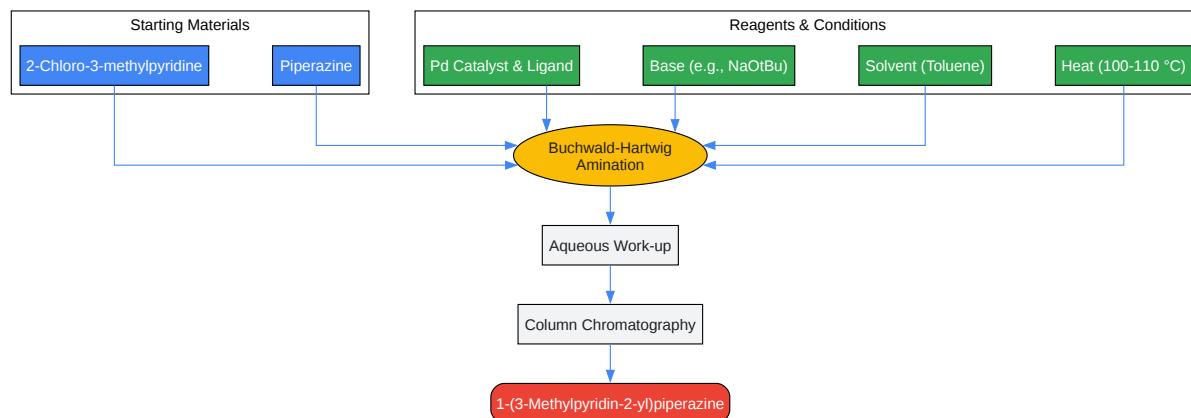
- 2-Chloro-3-methylpyridine
- Piperazine (use in excess to favor mono-substitution)
- Palladium catalyst (e.g., Pd2(dba)3)
- Phosphine ligand (e.g., Xantphos)

- Strong base (e.g., Sodium tert-butoxide, NaOtBu)
- Anhydrous toluene (solvent)
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

- Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine 2-chloro-3-methylpyridine (1.0 eq), piperazine (2.5 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).[\[4\]](#)
- Solvent Addition: Add anhydrous toluene via syringe.
- Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure **1-(3-Methylpyridin-2-yl)piperazine**.

A visual representation of a general synthesis workflow is provided below.



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*General Synthesis Workflow for Arylpiperazines.*

## Biological Activity and Mechanism of Action

While specific biological data for **1-(3-Methylpyridin-2-yl)piperazine** is not extensively documented in publicly available literature, the piperazine scaffold is a privileged structure in medicinal chemistry.<sup>[5][6]</sup> Derivatives of piperazine are known to exhibit a wide range of pharmacological activities.<sup>[7][8]</sup>

Potential Pharmacological Roles:

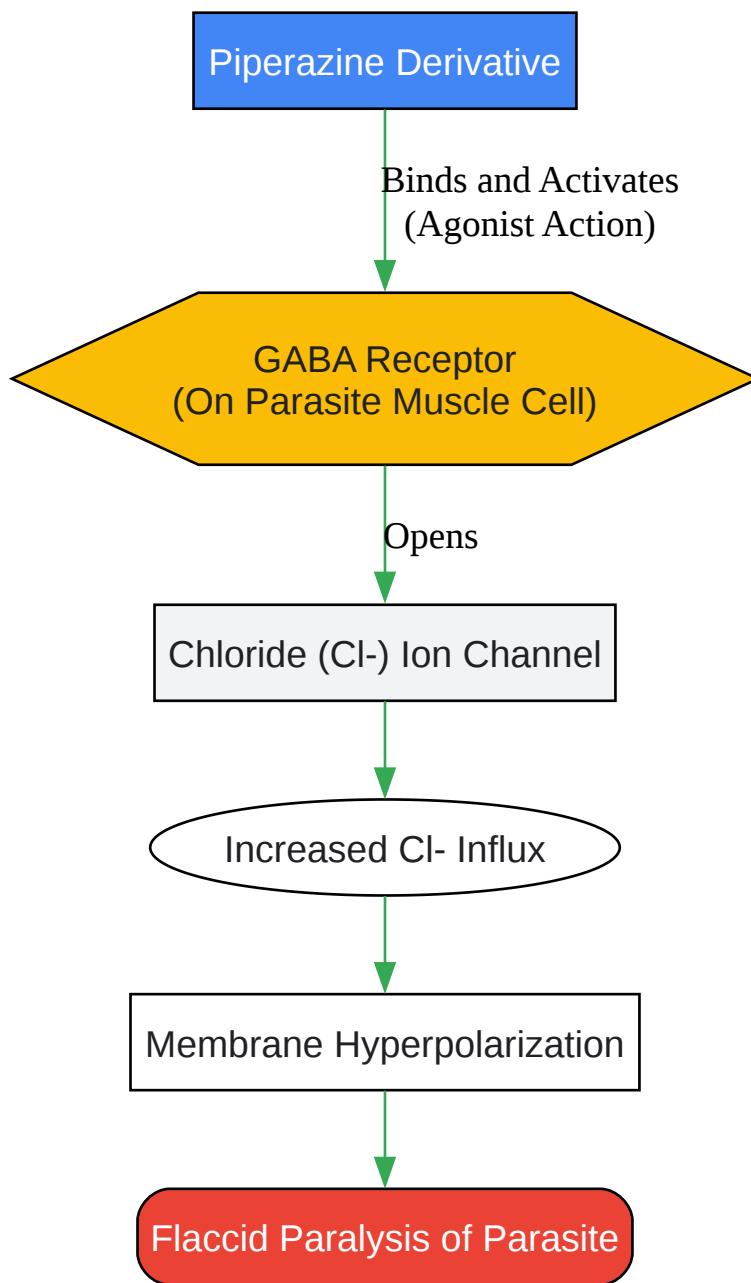
- Central Nervous System (CNS) Activity: Many piperazine derivatives act as antipsychotic, antidepressant, and anxiolytic agents by interacting with neurotransmitter systems.<sup>[9]</sup>

- **Anthelmintic Activity:** Piperazine and its salts are used as anthelmintics to treat parasitic worm infections.[\[10\]](#) The mechanism involves paralyzing the parasites, allowing the host to expel them.[\[10\]](#)
- **Antimicrobial and Anticancer Properties:** Various piperazine derivatives have shown promise as antibacterial, antifungal, and anticancer agents.[\[5\]](#)[\[8\]](#)

## Mechanism of Action: GABAergic Modulation

The classic anthelmintic action of piperazine is attributed to its effect on the parasite's neuromuscular system.[\[10\]](#) It acts as an agonist on the inhibitory gamma-aminobutyric acid (GABA) receptors.[\[10\]](#) This interaction leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm.[\[11\]](#) This selectivity is achieved because vertebrates primarily use GABA in the CNS, and the helminth GABA receptor isoform is different.[\[10\]](#)

The signaling pathway for this mechanism is illustrated below.



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*GABA-Mediated Paralysis of Helminths by Piperazine.*

## Safety and Handling

As with any laboratory chemical, **1-(3-Methylpyridin-2-yl)piperazine** should be handled with care. The parent compound, piperazine, is known to be corrosive to the skin and eyes.[12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated area or

a chemical fume hood. For detailed safety information, refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.

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